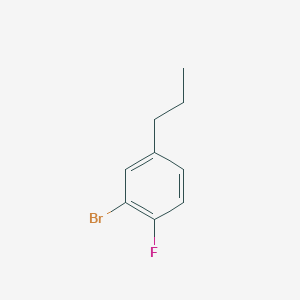

2-Bromo-1-fluoro-4-propylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Bromo-1-fluoro-4-propylbenzene” is a chemical compound with the CAS Number: 943247-64-1 . It has a molecular weight of 217.08 and its IUPAC name is 2-bromo-1-fluoro-4-propylbenzene .

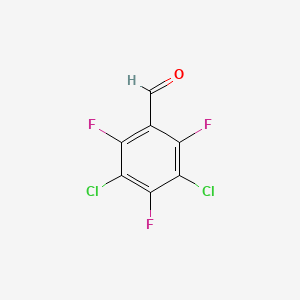

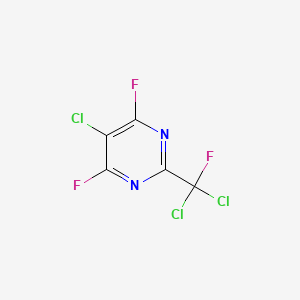

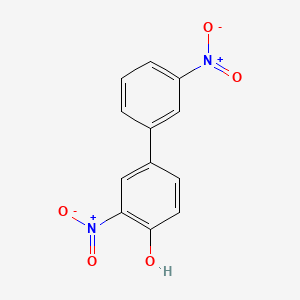

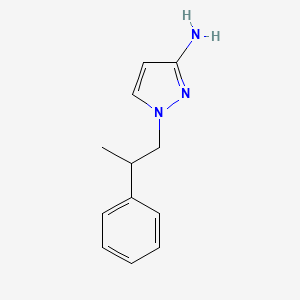

Molecular Structure Analysis

The InChI code for “2-Bromo-1-fluoro-4-propylbenzene” is 1S/C9H10BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 fluorine atom in the molecule.

Physical And Chemical Properties Analysis

“2-Bromo-1-fluoro-4-propylbenzene” is a liquid . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, and molar volume are not available specifically for this compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“2-Bromo-1-fluoro-4-propylbenzene” is used as a reagent in organic synthesis . The presence of bromine and fluorine atoms makes it a versatile compound for various substitution reactions.

Synthesis of N-Fused Tricyclic Indoles

This compound can be used as a reactant in the synthesis of N-fused tricyclic indoles . These structures are found in many natural products and pharmaceuticals, making this an important application.

Synthesis of Dimethylamine

“2-Bromo-1-fluoro-4-propylbenzene” can also be used in the synthesis of dimethylamine . Dimethylamine is used in a wide range of industrial applications, including the production of drugs, pesticides, and water treatment chemicals.

Synthesis of Benzofuran

Benzofuran can be synthesized using "2-Bromo-1-fluoro-4-propylbenzene" . Benzofuran is a heterocyclic compound that is used in the synthesis of various pharmaceuticals and organic materials.

Free Radical Bromination

The compound can undergo free radical bromination at the benzylic position . This reaction is useful in organic synthesis for introducing bromine atoms into organic molecules.

Nucleophilic Substitution Reactions

“2-Bromo-1-fluoro-4-propylbenzene” can undergo nucleophilic substitution reactions . Depending on the conditions and the nature of the nucleophile, these reactions can follow either an SN1 or SN2 pathway.

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-1-fluoro-4-propylbenzene is the benzene ring, a common structure in many organic compounds . The benzene ring is especially stable due to its six pi electrons being delocalized in six p orbitals above and below the plane of the ring .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of 2-Bromo-1-fluoro-4-propylbenzene affects the biochemical pathway involving the benzene ring. The introduction of the bromine, fluorine, and propyl groups onto the benzene ring can potentially alter the properties of the benzene-containing molecule, influencing its reactivity and interactions with other molecules .

Pharmacokinetics

The compound’s molecular weight of 21708 suggests that it may have suitable properties for absorption and distribution in the body

Result of Action

The molecular and cellular effects of 2-Bromo-1-fluoro-4-propylbenzene’s action depend on the specific context in which it is used. In general, the compound’s electrophilic aromatic substitution reaction can lead to the formation of new benzene derivatives, potentially altering the function of benzene-containing molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-1-fluoro-4-propylbenzene. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the temperature and the concentration of the electrophile .

Eigenschaften

IUPAC Name |

2-bromo-1-fluoro-4-propylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-2-3-7-4-5-9(11)8(10)6-7/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZYPUNRSJNOBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-fluoro-4-propylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6328369.png)

![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)